- Cleavage of a phosphorus-carbon bond in dialkyl 1-phenyl-2-bromovinylphosphonites in the presence of sodium alcoholatesZhurnal Obshchei Khimii, 1982, 52(8), 1926-7,
Cas no 923-99-9 (Phosphorous acid,tripropyl ester)

923-99-9 structure
Nome del prodotto:Phosphorous acid,tripropyl ester
Numero CAS:923-99-9
MF:C9H21O3P
MW:208.23500418663
CID:807650
Phosphorous acid,tripropyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phosphorous acid,tripropyl ester
- TRIPROPYL PHOSPHITE
- Propyl phosphite ((PrO)3P) (7CI)
- Tripropyl phosphite (ACI)
- NSC 157378
- Tri-n-propyl phosphite
-
- Inchi: 1S/C9H21O3P/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-9H2,1-3H3
- Chiave InChI: QOPBTFMUVTXWFF-UHFFFAOYSA-N
- Sorrisi: O(CCC)P(OCCC)OCCC
Proprietà sperimentali
- Densità: 0.942
- Punto di ebollizione: 206.5°C
- Indice di rifrazione: 1.4282
Phosphorous acid,tripropyl ester Metodo di produzione
Synthetic Routes 1
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Phosphorus trichloride , Tripotassium phosphate Catalysts: Tetrahexylammonium chloride Solvents: Dichloromethane ; < 10 °C; 10 °C → 20 °C; 3 h, 20 °C
Riferimento
- Synthesis of tervalent phosphorus esters in biphasic system using potassium phosphate as unique solid baseHeteroatom Chemistry, 2008, 19(4), 360-364,
Synthetic Routes 3
Condizioni di reazione
Riferimento
- Thioacetimidoyl phosphites. Synthesis and reactions with proton-containing reagentsZhurnal Obshchei Khimii, 1985, 55(3), 559-62,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine , Phosphorus trichloride Solvents: Tetrahydrofuran ; -78 °C; 15 min, -78 °C; -78 °C → 0 °C; 10 min, 0 °C
Riferimento
- Challenges and Hallmarks of Establishing Alkylacetylphosphonates as Probes of Bacterial 1-Deoxy-D-xylulose 5-Phosphate SynthaseACS Infectious Diseases, 2017, 3(7), 467-478,
Synthetic Routes 5
Condizioni di reazione
Riferimento
- Reaction of derivatives of phosphorus(III) with acidsZhurnal Obshchei Khimii, 1977, 47(6), 1234-8,
Synthetic Routes 6
Condizioni di reazione
1.1 heated
Riferimento
- Synthesis and reactivity of substituted α-carbonylphosphonites and their derivativesHeteroatom Chemistry, 2012, 23(4), 352-372,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Triethylamine , Phosphorus trichloride Solvents: Diethyl ether ; rt; rt → 35 °C; 2 h, 35 °C
Riferimento
- Synthesis and crystal structure of some phosphite, thiophosphite, and amidophosphite copper(I) halide complexesHeteroatom Chemistry, 2008, 19(5), 483-489,
Synthetic Routes 8
Synthetic Routes 9
Condizioni di reazione
1.1 Catalysts: Boron trifluoride etherate
Riferimento
- Synthesis of (trialkoxymethyl)phosphonatesZhurnal Obshchei Khimii, 1988, 58(9), 2168-70,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Pyridine , Phosphorus trichloride Solvents: Tetrahydrofuran ; 12 h, rt
Riferimento
- Silver-Catalyzed Regioselective Phosphorylation of para-Quinone Methides with P(III)-NucleophilesJournal of Organic Chemistry, 2021, 86(21), 14983-15003,
Phosphorous acid,tripropyl ester Raw materials
- Ethanimidothioic acid, anhydrosulfide with O,O-dipropyl hydrogen phosphorothioite (9CI)
- Sodium propanolate
Phosphorous acid,tripropyl ester Preparation Products
Phosphorous acid,tripropyl ester Letteratura correlata
-
J. Michalski,A. Skrowrońska J. Chem. Soc. C 1970 703
-
3. Proton nuclear magnetic resonance spectra of phosphorus-containing esters with transition-metal ionsRobert Engel,Alfred Jung J. Chem. Soc. C 1971 1761
923-99-9 (Phosphorous acid,tripropyl ester) Prodotti correlati
- 1809-21-8(Phosphonic acid,dipropyl ester)
- 1537103-66-4(3-(4-fluoro-3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine)
- 2679943-71-4((2R)-2-{(benzyloxy)carbonylamino}-3-3-(prop-2-en-1-yl)phenylpropanoic acid)
- 1049734-41-9((2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride)
- 2229126-47-8(4-(1,3-benzothiazol-2-yl)-1,1-difluoro-2-methylbutan-2-amine)
- 262862-66-8(1-4-(4-methylphenoxy)phenylmethanamine hydrochloride)
- 1261989-34-7(4-(3-Acetylaminophenyl)-2-nitrobenzoic acid)
- 1261447-74-8(2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyridine-3-methanol)
- 1807107-82-9(3-Bromo-5-nitro-N,N,2-trimethylaniline)
- 896308-80-8(2-{5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-ethoxyphenyl)acetamide)
Fornitori consigliati
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
